molecular formula C23H24N4 B4528415 N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine

Cat. No.: B4528415
M. Wt: 356.5 g/mol
InChI Key: HQTZHUSFJPDLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that features a fluorene moiety, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine typically involves multiple steps. One common approach is to start with the fluorene derivative, which is then functionalized to introduce the pyrimidine and piperidine moieties. The reaction conditions often involve the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorene moiety can intercalate with DNA, while the pyrimidine and piperidine rings can interact with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine is unique due to its combination of fluorene, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-2-7-21-18(5-1)14-19-13-17(8-9-22(19)21)15-26-20-6-3-12-27(16-20)23-24-10-4-11-25-23/h1-2,4-5,7-11,13,20,26H,3,6,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTZHUSFJPDLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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